REACTION_CXSMILES
|
B(F)(F)F.B(F)(F)F.CC[O:11]CC.B(F)(F)F.CCCCOCCCC.[O:27]1[CH2:32]C[O:30][CH2:29][CH:28]1[C:33]([OH:35])=O.B(F)(F)F.C(OC(=O)C)(=O)C.B(F)(F)F>>[O:27]1[CH2:28][CH2:29][O:30][CH2:32]1.[O:35]1[CH2:33][CH2:28][CH2:29][O:30][O:11]1 |f:1.2,3.4,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCCCOCCCC
|
Name
|
boron trifluoride dioxanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(COCC1)C(=O)O.B(F)(F)F
|
Name
|
boron trifluoride acetic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O.B(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O1COCC1
|
Name
|
|
Type
|
product
|
Smiles
|
O1OOCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
B(F)(F)F.B(F)(F)F.CC[O:11]CC.B(F)(F)F.CCCCOCCCC.[O:27]1[CH2:32]C[O:30][CH2:29][CH:28]1[C:33]([OH:35])=O.B(F)(F)F.C(OC(=O)C)(=O)C.B(F)(F)F>>[O:27]1[CH2:28][CH2:29][O:30][CH2:32]1.[O:35]1[CH2:33][CH2:28][CH2:29][O:30][O:11]1 |f:1.2,3.4,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCCCOCCCC
|
Name
|
boron trifluoride dioxanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(COCC1)C(=O)O.B(F)(F)F
|
Name
|
boron trifluoride acetic anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O.B(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
O1COCC1
|
Name
|
|
Type
|
product
|
Smiles
|
O1OOCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |